3,3,5,7-Tetramethyl-2-phenylindoline

Description

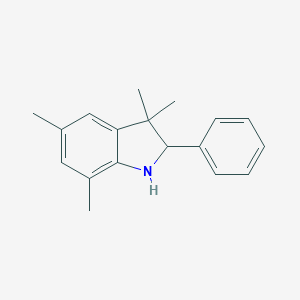

3,3,5,7-Tetramethyl-2-phenylindoline is a methyl- and phenyl-substituted indoline derivative. Indolines are hydrogenated analogs of indoles, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The phenyl substituent at position 2 may enhance aromatic interactions or serve as a functional handle for further derivatization.

Properties

Molecular Formula |

C18H21N |

|---|---|

Molecular Weight |

251.4g/mol |

IUPAC Name |

3,3,5,7-tetramethyl-2-phenyl-1,2-dihydroindole |

InChI |

InChI=1S/C18H21N/c1-12-10-13(2)16-15(11-12)18(3,4)17(19-16)14-8-6-5-7-9-14/h5-11,17,19H,1-4H3 |

InChI Key |

SCKOWYHESDCIGY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)C(C(N2)C3=CC=CC=C3)(C)C)C |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(C(N2)C3=CC=CC=C3)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

1H-Inden-1-one—2,3-Dihydro-3,3,5,7-tetramethyl (C₁₃H₁₆O)

- Structural Similarities : Both compounds feature a bicyclic core (indene/indoline) with tetramethyl substitutions.

- Key Differences : The indene derivative contains a ketone group (C=O) at position 1, whereas the indoline has a secondary amine (NH) in its heterocyclic ring. This difference impacts electronic properties: the ketone increases electrophilicity, while the amine may participate in hydrogen bonding or acid-base reactions.

- Research Findings : Indene derivatives with methyl groups, such as C₁₃H₁₆O, are detected in geological and pyrolyzed organic matter, suggesting environmental stability under anaerobic or high-temperature conditions . This implies that 3,3,5,7-tetramethyl-2-phenylindoline may also exhibit resilience in specific environments.

3-Chloro-N-phenyl-phthalimide

- Structural Similarities : Both compounds have aromatic rings (phenyl group) and heterocyclic cores (phthalimide vs. indoline).

- Key Differences : The phthalimide contains two ketone groups and a chlorine substituent, enhancing its electrophilicity and utility in polymer synthesis (e.g., polyimides). In contrast, the indoline’s methyl groups increase lipophilicity and steric bulk, which may limit its reactivity but improve thermal stability.

- Research Findings : High-purity 3-chloro-N-phenyl-phthalimide is critical for synthesizing polymers, indicating that precise substitution patterns (e.g., methyl vs. chloro) dictate application-specific performance .

2,2,6,6-Tetramethylheptane-3,5-dione (TMHD)

- Structural Similarities : TMHD shares tetramethyl substitution, creating a sterically hindered environment.

- Key Differences : As a diketone, TMHD participates in chelation reactions (e.g., with metals), whereas the indoline’s amine group enables nucleophilic or catalytic interactions.

- Research Findings : Steric hindrance in TMHD stabilizes metal complexes, suggesting that this compound’s methyl groups might similarly stabilize its derivatives in coordination chemistry or catalysis .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Physical Properties*

*Based on analogs; experimental validation required.

Research Implications and Gaps

- Environmental Stability : Methylated indene derivatives dominate in Miocene sedimentary layers, suggesting that this compound could persist in similar anaerobic or high-salinity environments .

- Synthetic Challenges : Achieving high purity in methyl-substituted heterocycles (as seen in phthalimide synthesis) may require advanced purification techniques .

- Application Potential: The compound’s steric bulk and amine functionality make it a candidate for asymmetric catalysis or bioactive molecule design, though toxicity studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.